molecular formula C18H20FNOS B2895304 3-(2-Fluorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one CAS No. 1798029-50-1

3-(2-Fluorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2895304
CAS No.: 1798029-50-1
M. Wt: 317.42
InChI Key: LKYMWGYEOOFQIM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one (CAS 1798029-50-1, Molecular Weight: 317.42 g/mol) is a ketone-based compound of significant interest in medicinal chemistry and preclinical research . Its structure incorporates a propan-1-one backbone linking a 2-fluorophenyl group to a piperidine ring, which is substituted at the 4-position with a thiophen-3-yl moiety . This specific architecture combines fluorinated aromatic and heterocyclic components, features that are frequently found in bioactive molecules designed to target central nervous system (CNS) receptors and various enzymes . While direct pharmacological data for this specific compound may be limited, its structural analogs have demonstrated a diverse range of biological activities in research settings. These include anti-parasitic effects and neuroprotective potential, suggesting its value as a core scaffold for investigating new therapeutic agents . The presence of the fluorophenyl group is a common strategy in drug design to improve metabolic stability and influence binding affinity, while the thiophene and piperidine rings are privileged structures known to aid in optimizing the electronic and steric profiles for effective CNS penetration and target engagement . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or for exploratory studies in receptor binding, mechanism of action, and structure-activity relationship (SAR) campaigns. This product is intended for research applications only and is not labeled or approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNOS/c19-17-4-2-1-3-15(17)5-6-18(21)20-10-7-14(8-11-20)16-9-12-22-13-16/h1-4,9,12-14H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYMWGYEOOFQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Aryl Substituent Variations

Compound Name Aryl Group Heterocyclic Core Key Functional Groups Molecular Weight Notable Properties References
3-(2-Fluorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one 2-Fluorophenyl Piperidine (4-thiophen-3-yl) Propan-1-one 331.4 (calc.) No bioactivity data provided N/A
1-(Benzo[b]thiophen-3-yl)-3-(4-benzylpiperazin-1-yl)propan-1-one Benzo[b]thiophen-3-yl Piperazine (4-benzyl) Propan-1-one, HCl salt 424.9 (calc.) Anti-Trypanosoma cruzi activity (IC₅₀ = 2.1 µM); yield: 12%
1-(5-Fluorobenzo[b]thiophen-3-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one 5-Fluorobenzo[b]thiophen-3-yl Piperazine (4-CF₃-phenyl) Propan-1-one 451.5 (calc.) Anti-parasitic activity; yield: 26%
3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one 3-Chlorophenyl Bipiperidine (4-methoxy) Propan-1-one 364.9 Enhanced lipophilicity due to chloro substituent

Key Observations :

  • Fluorinated aryl groups (e.g., 2-fluorophenyl, 5-fluorobenzo[b]thiophenyl) improve metabolic stability and binding affinity in CNS-targeting compounds.
  • Chloro substituents (3-chlorophenyl) increase lipophilicity but may reduce solubility compared to fluoro analogs .

Heterocyclic Core Modifications

Compound Name Heterocyclic Core Additional Features Molecular Weight Bioactivity/Synthesis References
3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one Spirocyclic (1-oxa-4-thia-8-azaspiro[4.5]decane) Sulfur and oxygen in spiro system 309.4 Conformational rigidity may enhance selectivity
1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one Piperidine + oxadiazole Oxadiazole ring, phenylthio group 425.5 Oxadiazole improves metabolic resistance
3-(3-((5-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile Piperidine + pyrimidoindole Cyano group, pyrimidoindole 378.8 (calc.) Neuroprotective potential (via TrkB/5-HT4 modulation)

Key Observations :

  • Oxadiazole and pyrimidoindole moieties enhance metabolic stability and electronic interactions in target binding .

Functional Group Additions

Compound Name Functional Groups Impact on Properties References
1-(4-(3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one Triazolo[4,5-d]pyrimidine, methyl group Increased π-π stacking and steric hindrance
This compound Thiophen-3-yl, fluorophenyl Balanced lipophilicity and electronic effects N/A
1-(Benzo[b]thiophen-3-yl)-3-(4-(3-fluorobenzyl)piperazin-1-yl)propan-1-one 3-Fluorobenzyl, benzo[b]thiophene Enhanced anti-parasitic activity (IC₅₀ = 1.8 µM)

Key Observations :

  • Triazolo-pyrimidine groups facilitate π-π interactions with aromatic residues in enzyme active sites .
  • Thiophene and fluorophenyl combinations optimize electronic and steric profiles for CNS penetration.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Fluorophenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-thiophene core. A common approach includes:

  • Step 1: Functionalization of 4-(thiophen-3-yl)piperidine via nucleophilic substitution or coupling reactions.
  • Step 2: Ketone formation using propan-1-one derivatives under basic conditions (e.g., potassium carbonate in acetone) .
  • Step 3: Fluorophenyl group introduction via Suzuki-Miyaura coupling or Friedel-Crafts acylation, optimized for regioselectivity.
    Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, fluorophenyl protons show distinct splitting patterns due to 19F^{19}F-1H^1H coupling .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C18_{18}H17_{17}FNO2_2S) and detects isotopic patterns for fluorine and sulfur .
  • X-ray Crystallography: Resolve ambiguous structural features, such as piperidine ring conformation or thiophene orientation, using single-crystal data .

Advanced: How can contradictions in pharmacological data (e.g., receptor binding vs. cellular activity) be resolved?

Answer:

  • Orthogonal Assays: Validate receptor binding (e.g., SPR or radioligand assays) with functional cell-based assays (e.g., cAMP modulation or calcium flux) to confirm target engagement .
  • Solubility/Permeability Testing: Use PAMPA (Parallel Artificial Membrane Permeability Assay) to assess bioavailability discrepancies. Adjust formulations with co-solvents (e.g., DMSO/PEG) if needed.
  • Metabolite Screening: LC-MS/MS can identify active metabolites that may contribute to off-target effects .

Advanced: What strategies optimize reaction conditions for scalable synthesis?

Answer:

  • Design of Experiments (DoE): Apply factorial designs to optimize variables like temperature, solvent polarity, and catalyst loading. For example, a Taguchi matrix can identify critical parameters for yield improvement .
  • Flow Chemistry: Continuous-flow systems enhance reproducibility and safety for exothermic steps (e.g., fluorophenyl acylation) .
  • In Situ Monitoring: Use Raman spectroscopy or FTIR to track reaction progress and minimize side products during scale-up .

Intermediate: How to analyze structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis: Prepare derivatives with modified fluorophenyl (e.g., chloro or methoxy substituents) or thiophene (e.g., 2-thienyl vs. 3-thienyl) groups.
  • Biological Screening: Test analogs in target-specific assays (e.g., kinase inhibition or GPCR modulation) to identify critical pharmacophores.
  • Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes and guide rational design .

Advanced: What computational modeling approaches are suitable for mechanistic studies?

Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100+ ns to assess stability of the piperidine-thiophene moiety in hydrophobic pockets .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the ketone group under nucleophilic attack .
  • QSAR Modeling: Develop quantitative models using descriptors like logP, polar surface area, and Fukui indices to correlate structure with bioactivity .

Intermediate: How to evaluate the compound’s stability under varying storage or experimental conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1–13). Monitor degradation via HPLC-UV and identify byproducts using LC-MS .
  • Excipient Compatibility: Test stability in common buffers (e.g., PBS) or solvents (e.g., ethanol) for ≥72 hours.
  • Cryopreservation: Store lyophilized samples at -80°C under argon to prevent oxidation of the thiophene ring .

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